molecular formula C14H17N3O B193164 Frovatriptan CAS No. 158747-02-5

Frovatriptan

Cat. No.: B193164
CAS No.: 158747-02-5
M. Wt: 243.30 g/mol
InChI Key: XPSQPHWEGNHMSK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frovatriptan is a selective serotonin (5-HT1B/1D) receptor agonist belonging to the triptan class, approved for the acute treatment of migraine and menstrual migraine prophylaxis. Its distinct pharmacokinetic profile, characterized by a prolonged plasma elimination half-life (t½) of 26–29.3 hours, is attributed to its high affinity for 5-HT1B receptors and metabolism via multiple pathways (CYP1A2 and non-CYP routes), minimizing drug-drug interactions . The recommended dose is 2.5 mg, balancing efficacy with a favorable tolerability profile .

Scientific Research Applications

Pharmacological Profile

Frovatriptan acts as a selective agonist for the serotonin receptors 5-HT_1B and 5-HT_1D, which play critical roles in alleviating migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. Its unique molecular structure allows for a longer duration of action, making it suitable for treating prolonged migraine episodes .

Key Pharmacological Properties

PropertyDescription
Half-life ~26 hours
Receptor Affinity High for 5-HT_1B and 5-HT_1D; moderate for 5-HT_1A and 5-HT_1F
Mechanism of Action Cerebral vasoconstriction and reduction of neurogenic inflammation

Efficacy in Acute Migraine Treatment

This compound has been extensively studied for its effectiveness in treating acute migraine attacks. In several randomized controlled trials, it has demonstrated consistent efficacy compared to other triptans such as rizatriptan, zolmitriptan, and almotriptan.

Comparative Efficacy Studies

  • This compound vs. Rizatriptan : A study involving over 400 patients found no significant difference in pain-free rates at 2 hours (33% for this compound vs. 39% for rizatriptan) but noted that this compound had a lower recurrence rate within 48 hours .
  • Long-term Use : In a long-term open-label study, patients reported sustained efficacy over multiple migraine attacks treated with this compound over one year, highlighting its potential for chronic use in predictable migraine scenarios like menstrual migraines .

Patient Profiles and Response Rates

Research shows that certain patient demographics respond more favorably to this compound:

  • Menstrually Related Migraines : this compound has been shown to be particularly effective in women experiencing migraines related to their menstrual cycle .
  • Rapid Responders : Approximately 36% of subjects in studies were classified as rapid responders, achieving significant pain reduction within two hours of administration .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to other triptans. Adverse events are typically mild and transient, with a low incidence of serious side effects reported in clinical trials .

Common Adverse Events

Adverse EventIncidence (%)
Nausea~10%
Dizziness~7%
Fatigue~6%

Case Study 1: Long-term Efficacy

In a case series involving patients who used this compound over an extended period, participants reported improved quality of life due to better control over their migraine episodes. The long half-life allowed for fewer doses needed per month compared to traditional triptans.

Case Study 2: Unique Phenotypes

A structured analysis of migraine phenotypes indicated that patients with specific triggers (e.g., hormonal changes) benefited significantly from this compound. This tailored approach emphasizes the importance of understanding individual patient profiles when prescribing migraine treatments .

Comparison with Similar Compounds

Pharmacokinetic Comparison with Other Triptans

Frovatriptan’s pharmacokinetics differ significantly from other triptans, particularly in its extended t½ and linear pharmacokinetics across doses (2.5–10 mg) . Key comparisons include:

Parameter This compound Rizatriptan Zolmitriptan Almotriptan Naratriptan
t½ (h) 26–29.3 2–3.2 3 3.5 5–6
Tmax (h) 2.7 2.3 2.5 2.5 2–3
Bioavailability 24–30% 45% 40% 70% 63%
Metabolism CYP1A2 + non-CYP MAO-A CYP1A2/CYP3A4 MAO-A + CYP CYP450

Sources:

Sex-specific differences in Cmax and t½ are observed in this compound (higher in females), likely due to greater bioavailability and volume of distribution in women, though these differences lack clinical significance .

Efficacy in Acute Migraine Treatment

Headache Relief and Pain-Free Rates

  • This compound vs. Rizatriptan/Zolmitriptan/Almotriptan : Pooled analyses of head-to-head trials show comparable 2-hour pain relief (37–43%) and pain-free rates (9–23%) but superior sustained relief due to lower recurrence rates .
  • This compound vs. Sumatriptan : Sumatriptan 100 mg demonstrates higher 2-hour pain relief (47% vs. 37%) but similar recurrence rates (25% vs. 31%) .

Headache Intensity Reduction

  • At 4 hours, this compound shows significantly lower mean headache intensity (0.5 ± 0.6) compared to rizatriptan (1.2 ± 1.1, p < 0.001) and almotriptan .

Recurrence Rates and Sustained Efficacy

This compound’s extended t½ correlates with the lowest recurrence rates among triptans:

Triptan 24-Hour Recurrence Rate 48-Hour Recurrence Rate
This compound 11% 15%
Rizatriptan 24% 26%
Almotriptan 44%
Zolmitriptan 24%

Sources:

Sustained pain-free rates at 48 hours are comparable across triptans (18–26%), though this compound’s lower recurrence enhances long-term efficacy .

Role in Menstrual Migraine Prophylaxis

This compound is first-line for perimenstrual prophylaxis due to its sustained efficacy:

  • Short-Term Prophylaxis : Twice-daily dosing (2.5 mg BID) reduces menstrually associated migraine (MAM) incidence to 41% vs. 67% with placebo (p < 0.0001) and decreases rescue medication use .
  • Sustained Pain-Free Rates : Post-hoc analyses show a 66% relative risk reduction in recurrence compared to other triptans .

Biological Activity

Frovatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used in the treatment of migraine. Its unique pharmacological profile, particularly its long half-life and efficacy in treating menstrually associated migraine (MAM), makes it a significant compound in migraine management.

Pharmacodynamics

This compound exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, with a binding affinity approximately four times greater than that of sumatriptan at the 5-HT_1B receptor. It acts by:

  • Vasoconstriction : this compound inhibits excessive dilation of extracerebral and intracranial arteries, which is crucial during migraine attacks.
  • Inhibition of Trigeminal Nuclei : It reduces trigeminal nuclei cell excitability, contributing to its analgesic effects.
  • Reduction of Inflammation : The activation of these receptors also helps to mitigate neurogenic inflammation associated with migraines .

Pharmacokinetics

This compound's pharmacokinetic properties are distinct among triptans:

  • Absorption : Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of about 22%–30%.
  • Half-life : The terminal half-life is approximately 26 hours, allowing for sustained therapeutic effects, particularly beneficial for MAM management .
  • Metabolism : Primarily metabolized by CYP 1A2, yielding several metabolites with varying affinities for serotonin receptors. Notably, desmethyl this compound has significantly lower receptor affinity compared to the parent compound .

Case Studies and Clinical Trials

  • Menstrually Associated Migraine (MAM) :
    • A randomized trial involving 546 women demonstrated that this compound significantly reduced the incidence of MAM headaches. The incidence during a six-day perimenstrual period was 67% for placebo, 52% for this compound 2.5 mg once daily (QD), and 41% for twice daily (BID) administration. Both dosing regimens were superior to placebo, with BID showing greater efficacy (p < 0.001) .
  • Acute Migraine Treatment :
    • In a double-blind study comparing this compound to rizatriptan, patients treated with this compound exhibited a longer duration of pain relief and a higher rate of being pain-free at four hours without rescue medication (38.9% vs. 5.6%, p = 0.045). The cumulative hazard of recurrence was also lower in the this compound group .

Data Table: Pharmacokinetic and Efficacy Comparison

ParameterThis compoundRizatriptan
Terminal Half-Life26 hours3.2 hours
Oral Bioavailability22%–30%40%
Time to Peak Concentration~2–3 hours~2.3 hours
Pain-Free at 4 Hours38.9%5.6%
Cumulative Recurrence HazardLowerHigher

Safety Profile

This compound is generally well-tolerated, with adverse events similar to those observed with placebo treatments. Common side effects include dizziness, fatigue, and nausea, but serious cardiovascular events are rare due to its selective action on serotonin receptors rather than broader vasoconstrictive effects seen in non-selective agents .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Frovatriptan’s mechanism of action in migraine pathophysiology?

  • Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., serotonin 5-HT1B/1D_{1B/1D} receptors) using radioligand displacement techniques . Validate findings with in vivo models such as electrically induced trigeminovascular activation in rodents, measuring calcitonin gene-related peptide (CGRP) release. Ensure models account for sex-based differences in receptor density and pharmacokinetic variability .

Q. How can researchers address variability in this compound’s pharmacokinetic parameters across clinical studies?

  • Methodological Answer : Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing drug exposure. Design crossover trials with standardized sampling times and bioanalytical methods (LC-MS/MS) to minimize inter-study variability .

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in early-phase trials?

  • Methodological Answer : Apply mixed-effects models to handle missing data in migraine diary entries. Use non-inferiority testing with pre-specified margins for comparison against established triptans. Stratify analyses by migraine subtype (e.g., with/without aura) .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s long-term safety profile?

  • Methodological Answer : Implement prospective cohort studies with active surveillance for adverse events (e.g., medication-overuse headache). Use propensity score matching to control for confounders like comorbid depression or concurrent NSAID use. Leverage real-world data (RWD) from pharmacovigilance databases .

Q. What strategies optimize this compound’s formulation stability in preclinical neurovascular studies?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines (e.g., Q1A(R2)) to identify pH-sensitive degradation pathways. Use differential scanning calorimetry (DSC) to assess excipient compatibility. For in situ brain perfusion models, validate stability via HPLC-UV at 230 nm .

Q. How can translational gaps between this compound’s preclinical and clinical data be addressed?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict human exposure from rodent data. Validate using microdosing trials with 14^{14}C-labeled this compound and accelerator mass spectrometry (AMS). Cross-reference with human induced pluripotent stem cell (iPSC)-derived blood-brain barrier models .

Q. Methodological Frameworks

Research Stage Key Considerations Tools/Techniques
Experimental Design Feasibility (FINERMAPS criteria: Feasible, Interesting, Novel, Ethical, Relevant) Power analysis (G*Power), CONSORT guidelines for RCTs
Data Analysis Handling skewed efficacy endpoints (e.g., pain-free rates)Bootstrapping, Bayesian hierarchical models
Reproducibility Protocol standardization (e.g., ICH E6(R3))Open Science Framework (OSF) for data sharing

Properties

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023080
Record name Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.23e-01 g/L
Record name Frovatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine.
Record name Frovatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FROVATRIPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

158747-02-5
Record name Frovatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158747-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frovatriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FROVATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FROVATRIPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.